molecular formula C21H19FN4O3S B2915070 (E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 492427-55-1

(E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2915070
CAS No.: 492427-55-1
M. Wt: 426.47
InChI Key: CTRANMPOYHMYAR-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(E)-ethyl 5-(4-fluorophenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” belongs to the class of organic compounds known as benzoylpyrazoles . These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring .

Scientific Research Applications

Synthesis and Biological Activity

The preparation and transformation of related thiazolo[3,2-a]pyrimidine derivatives have been extensively studied. These compounds are synthesized through various chemical reactions, leading to the formation of heterocyclic systems with potential biological activities. For instance, the transformation of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate into different heterocyclic systems revealed excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi in some cases (Youssef et al., 2011).

Anticancer and Anti-Inflammatory Applications

Several derivatives of thiazolo[3,2-a]pyrimidines have been synthesized and evaluated for their anticancer and anti-inflammatory activities. A particular focus has been on creating compounds with lower ulcerogenic activity and higher safety profiles. Compounds exhibiting significant anti-inflammatory and antinociceptive activities have been identified, highlighting their potential as safer alternatives for therapeutic applications (Alam et al., 2010).

Antimicrobial Evaluation

The antimicrobial evaluation of novel pyrimidine derivatives containing a sulfonamido moiety has shown promising results against various bacterial strains. This research aims at developing new heterocyclic compounds with enhanced antibacterial properties, suitable for use as antibacterial agents (Azab et al., 2013).

Fluorescence and Photophysical Properties

The study of the fluorescence and photophysical properties of pyrazolo[1,5-a]pyrimidine and related derivatives has unveiled novel fluorescent molecules with potential applications in fluorescence imaging and as fluorophores. These compounds' unique reactivity and strong fluorescence intensity make them attractive for various scientific and medical applications (Wu et al., 2006).

Properties

IUPAC Name

ethyl (2E)-5-(4-fluorophenyl)-7-methyl-2-[(1-methylpyrazol-4-yl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-4-29-20(28)17-12(2)24-21-26(18(17)14-5-7-15(22)8-6-14)19(27)16(30-21)9-13-10-23-25(3)11-13/h5-11,18H,4H2,1-3H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRANMPOYHMYAR-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CN(N=C4)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C\C4=CN(N=C4)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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